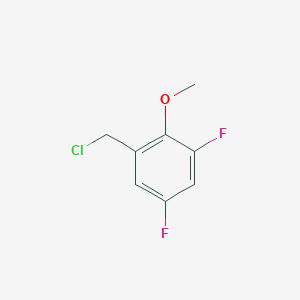

3,5-Difluoro-2-methoxybenzyl chloride

説明

3,5-Difluoro-2-methoxybenzyl chloride is a halogenated aromatic compound featuring a benzyl chloride backbone substituted with two fluorine atoms at the 3- and 5-positions and a methoxy group at the 2-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. Its structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group, which modulate its reactivity and stability. The chloride functional group renders it highly reactive in nucleophilic substitution reactions, making it valuable for introducing the 3,5-difluoro-2-methoxybenzyl moiety into larger molecules .

特性

分子式 |

C8H7ClF2O |

|---|---|

分子量 |

192.59 g/mol |

IUPAC名 |

1-(chloromethyl)-3,5-difluoro-2-methoxybenzene |

InChI |

InChI=1S/C8H7ClF2O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3 |

InChIキー |

VQHXQAPSSNZGLP-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1F)F)CCl |

製品の起源 |

United States |

類似化合物との比較

3,5-Difluoro-2-methoxybenzyl Bromide

- Structural Similarity : The bromide analogue shares the same substitution pattern (3,5-difluoro, 2-methoxy) but replaces the chloride with a bromide.

- Reactivity : Bromides generally exhibit lower electrophilicity compared to chlorides due to weaker C–Br bond polarization. However, the bromine atom’s larger size may enhance leaving-group ability in SN2 reactions.

- Applications : Like the chloride, the bromide is used in alkylation reactions. Its higher molecular weight (MW: 247.02 g/mol vs. 202.59 g/mol for the chloride) may influence solubility and reaction kinetics .

4,5-Difluoro-2-methoxybenzyl Alcohol

- Structural Differences : This regioisomer shifts fluorine substituents to the 4- and 5-positions, altering electronic and steric properties. The alcohol group (–OH) replaces the chloride, reducing reactivity.

- Stability and Use: The alcohol is less reactive and serves as a precursor for esters or ethers. Its discontinued status (as noted in ) suggests challenges in synthesis or commercial viability compared to the chloride .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- Functional Group Variation : This compound replaces the benzyl chloride with a benzoyl chloride group (–COCl) and substitutes a trifluoromethyl group at the 5-position.

- Reactivity Profile : The benzoyl chloride is highly reactive in acylation reactions, while the trifluoromethyl group enhances electron-withdrawing effects. Its applications diverge toward ketone and amide synthesis rather than benzyl-based alkylation .

Research Findings and Mechanistic Insights

- Fluorine Substitution Effects : The 3,5-difluoro arrangement in the benzyl chloride enhances electrophilicity at the benzylic carbon, facilitating nucleophilic displacement. Fluorine’s inductive effect stabilizes transition states in substitution reactions .

- Comparative Stability : The chloride’s moisture sensitivity necessitates anhydrous handling, whereas the alcohol analogue’s stability issues (e.g., oxidation) limit its utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。